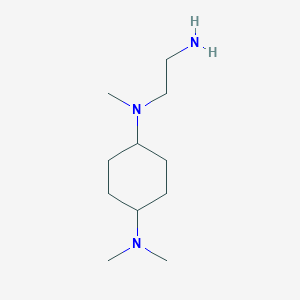N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine
CAS No.:
Cat. No.: VC13470974
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H25N3 |
|---|---|
| Molecular Weight | 199.34 g/mol |
| IUPAC Name | 4-N-(2-aminoethyl)-1-N,1-N,4-N-trimethylcyclohexane-1,4-diamine |
| Standard InChI | InChI=1S/C11H25N3/c1-13(2)10-4-6-11(7-5-10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3 |
| Standard InChI Key | KSALKFYOWHZAIE-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCC(CC1)N(C)CCN |
| Canonical SMILES | CN(C)C1CCC(CC1)N(C)CCN |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a cyclohexane ring substituted at the 1- and 4-positions with amine groups. The 1-position amine is modified with an ethyl group and two methyl groups (N-ethyl-N,N-dimethyl), while the 4-position amine bears a methyl group and a 2-aminoethyl side chain (N-methyl-N-(2-aminoethyl)) . This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.
Key Structural Features:
-
Cyclohexane Backbone: Adopts a chair conformation, minimizing steric strain between substituents .
-
Amine Functionalities: The primary amine (NH2) on the ethyl side chain offers nucleophilic reactivity, while the tertiary amines (N-methyl groups) contribute to base stability .
-
Stereochemistry: The trans-1,4 diamine configuration is likely dominant due to reduced steric clash compared to cis isomers .
IUPAC Name and Synonyms
-
Systematic Name: 1-N-(2-Aminoethyl)-4-N,4-N-dimethylcyclohexane-1,4-diamine
-
Synonyms:
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis is documented, analogous diamines suggest a multi-step approach:
-
Cyclohexane-1,4-diamine Preparation:
-
Alkylation and Amination:
Key Reaction Mechanisms
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (N-H bend) .
-
¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexane), 2.2 (s, N-CH3), 2.6 (t, CH2NH2), 3.1 (q, N-CH2) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
-
Ligand in Metal Catalysis: Tertiary amines coordinate transition metals (e.g., Ru, Pd) for cross-coupling reactions .
-
Prodrug Synthesis: The primary amine enables conjugation with carboxylic acid-containing therapeutics .
Polymer Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume